Introduction: A Versatile Building Block in Medicinal Chemistry
Introduction: A Versatile Building Block in Medicinal Chemistry
An In-Depth Technical Guide to 2-Fluoro-5-methoxybenzamide (CAS 400-92-0)
2-Fluoro-5-methoxybenzamide, identified by CAS Number 400-92-0, is a substituted aromatic amide that has garnered significant interest as a key intermediate in the synthesis of complex molecules, particularly within the pharmaceutical industry.[1][2] Its structure, featuring a strategically fluorinated and methoxylated phenyl ring coupled with a primary amide, offers a unique combination of functionalities. This arrangement makes it a valuable scaffold for developing novel therapeutic agents.
The presence of a fluorine atom is a well-established strategy in drug design to enhance metabolic stability, improve bioavailability, and modulate binding affinity to biological targets.[1] Simultaneously, the methoxy and amide groups provide reactive handles for further chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) in lead optimization campaigns.[1] This guide provides a comprehensive overview of the core chemical properties, synthesis, spectral characterization, and applications of 2-Fluoro-5-methoxybenzamide for researchers and professionals in drug development.
Physicochemical and Structural Properties
The fundamental properties of 2-Fluoro-5-methoxybenzamide are summarized below. These data are critical for experimental design, including reaction setup, solvent selection, and purification strategies.
| Property | Value | Source |
| CAS Number | 400-92-0 | [1][3][4][5] |
| Molecular Formula | C₈H₈FNO₂ | [1][3] |
| Molecular Weight | 169.15 g/mol | [3][5] |
| Appearance | White to off-white solid | [4] |
| Boiling Point | 251.3 ± 30.0 °C (Predicted) | [4] |
| Density | 1.240 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | 15.08 ± 0.50 (Predicted) | [4] |
| IUPAC Name | 2-fluoro-5-methoxybenzamide | [2] |
| SMILES String | NC(=O)c1c(F)ccc(c1)OC | [2] |
Synthesis and Reactivity
The strategic placement of functional groups on the benzamide core dictates its chemical behavior and utility as a synthetic intermediate.
Synthetic Protocol: Hydrolysis of 2-Fluoro-5-methoxybenzonitrile
A common and efficient method for preparing 2-Fluoro-5-methoxybenzamide involves the controlled hydrolysis of the corresponding benzonitrile precursor. The use of hydrogen peroxide under basic conditions provides a mild and effective route to the primary amide, often avoiding over-hydrolysis to the carboxylic acid.
Causality of Experimental Choices:
-
Solvent (DMSO): Dimethyl sulfoxide (DMSO) is an excellent polar aprotic solvent that readily dissolves the organic precursor and is stable to the oxidizing conditions.
-
Reagents (H₂O₂, K₂CO₃): The combination of hydrogen peroxide and a mild base like potassium carbonate generates the hydroperoxide anion (HOO⁻), the key nucleophile. This method, known as the Radziszewski reaction, is selective for converting nitriles to primary amides.
-
Quenching (NaHCO₃): The reaction is quenched with a saturated solution of sodium bicarbonate to neutralize any remaining base and decompose excess hydrogen peroxide, ensuring a safe workup.
-
Purification: Flash column chromatography is employed to isolate the product from starting material and any minor byproducts, yielding a high-purity solid.[6]
Step-by-Step Experimental Protocol [6]
-
Reaction Setup: In a suitable reaction vessel, dissolve 2-fluoro-5-methoxybenzonitrile (2.0 g, 13.2 mmol) in dimethyl sulfoxide (DMSO, 6.6 mL).
-
Reagent Addition: To the solution, add potassium carbonate (K₂CO₃, 274 mg, 1.98 mmol) followed by the careful addition of 30% hydrogen peroxide (H₂O₂, 1.6 mL).
-
Reaction Execution: Stir the resulting mixture vigorously at room temperature (approx. 20°C) for 30 minutes. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Quenching: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 30 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (EtOAc, 50 mL).
-
Workup: Combine the organic layers and concentrate under reduced pressure to remove the solvent.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using a gradient of 0-10% ethyl acetate in petroleum ether as the eluent, to afford 2-Fluoro-5-methoxybenzamide as a white solid.
Reactivity Profile
The molecule's reactivity is governed by its three key functional groups.
Spectral Characterization
Analytical techniques are essential for confirming the identity and purity of 2-Fluoro-5-methoxybenzamide. While a complete dataset is proprietary to manufacturers, the expected spectral characteristics can be described.
-
¹H-NMR Spectroscopy: A proton NMR spectrum provides definitive structural information. Based on a reported synthesis, the following peaks are observed in DMSO-d₆:
-
δ 7.66 - 7.70 (m, 2H): These likely correspond to the two amide (-NH₂) protons, which are often broad and exchangeable.
-
δ 7.04 - 7.23 (m, 3H): This multiplet represents the three aromatic protons on the phenyl ring.
-
δ 3.77 (s, 3H): A sharp singlet characteristic of the methoxy (-OCH₃) group protons.[6]
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. Expected absorption bands include:
-
~3400-3100 cm⁻¹: N-H stretching vibrations from the primary amide.
-
~1660-1680 cm⁻¹: A strong C=O (Amide I) stretching band.
-
~1250 cm⁻¹: C-O stretching from the methoxy group.
-
~1200-1000 cm⁻¹: C-F stretching vibrations.
-
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight. For 2-Fluoro-5-methoxybenzamide, the expected molecular ion peak [M]⁺ would be at m/z 169.15.
Applications in Drug Discovery and Development
2-Fluoro-5-methoxybenzamide is primarily utilized as a versatile intermediate in the synthesis of pharmaceuticals.[1][2] Its value lies in its utility for creating libraries of compounds for SAR studies.
-
CNS Agents: The benzamide scaffold is a common feature in drugs targeting the central nervous system. This intermediate has been employed in the preparation of selective serotonin reuptake inhibitors (SSRIs) and other CNS agents.[1]
-
Fluorinated Drug Candidates: The incorporation of fluorine can significantly improve a drug's pharmacokinetic profile. Using this compound as a starting material allows for the direct introduction of a fluorine atom into the final product, which can block metabolic pathways and increase the compound's half-life.[1]
-
Oncology and Beyond: The substituted benzamide core is present in a wide range of biologically active molecules, including those with applications in oncology and as proton pump inhibitors.[7] The unique electronic properties conferred by the fluoro and methoxy substituents make this a desirable building block for exploring novel therapeutic areas.
Safety, Handling, and Storage
As a research chemical, 2-Fluoro-5-methoxybenzamide should be handled with appropriate care in a laboratory setting. While a specific, detailed safety data sheet (SDS) for this exact compound is not publicly available, data from closely related fluorinated and methoxylated benzamides and benzaldehydes provide strong guidance.[8][9][10]
-
General Hazards: Similar compounds are classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[10][11]
-
Handling:
-
Storage:
Always consult the specific Safety Data Sheet provided by the supplier before handling this chemical.
References
-
MySkinRecipes. 2-Fluoro-5-methoxybenzamide. [Link]
-
Indian Journal of Pharmaceutical Sciences. Studies in the synthesis of 2-mercapto-5- methoxybenzimidazole. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis with 2-Fluoro-5-Methoxybenzaldehyde. [Link]
-
National Center for Biotechnology Information. 2-Fluoro-N-(4-methoxyphenyl)benzamide. [Link]
-
PubChem. 2-Fluoro-5-methoxybenzaldehyde | C8H7FO2 | CID 2734872. [Link]
-
PubChem. 2-Fluoro-6-methoxybenzamide | C8H8FNO2 | CID 579738. [Link]
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